Tributyltin bromide
CAS No.: 1461-23-0
Cat. No.: VC20968900
Molecular Formula: C12H27BrSn
Molecular Weight: 370 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461-23-0 |
|---|---|
| Molecular Formula | C12H27BrSn |
| Molecular Weight | 370 g/mol |
| IUPAC Name | bromo(tributyl)stannane |
| Standard InChI | InChI=1S/3C4H9.BrH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
| Standard InChI Key | FVRKTAOFDKFAMI-UHFFFAOYSA-M |
| SMILES | CCCC[Sn](CCCC)(CCCC)Br |
| Canonical SMILES | CCCC[Sn+](CCCC)CCCC.[Br-] |
Introduction
Chemical Characteristics
Physical and Chemical Properties
Tributyltin bromide exists as a colorless to pale yellow liquid at room temperature. Its high lipophilicity enables efficient penetration of biological membranes, contributing to both its historical effectiveness as a biocide and its toxicological concerns. The compound exhibits stability under normal conditions but can undergo degradation under prolonged exposure to heat, light, or oxygen.
Synthesis Methods
Several synthetic routes exist for preparing tributyltin bromide. One common approach involves the reaction of tributyltin hydride with bromine, typically conducted under inert atmosphere and low temperatures to control reaction kinetics. The general reaction proceeds as follows:
(C₄H₉)₃SnH + Br₂ → (C₄H₉)₃SnBr + HBr
Industrially, the compound can also be produced through the direct bromination of tributyltin chloride, with careful temperature control required to minimize side reactions.
An alternative synthesis pathway involves the preparation of tetrabutyltin followed by comproportionation with tin tetrabromide or partial bromination. As demonstrated in related organotin synthesis, one can first produce tetrabutyltin through Grignard reaction (butylmagnesium chloride with tin tetrachloride) and then perform a subsequent reaction to achieve the tributyltin bromide3.
Chemical Reactions
Tributyltin bromide participates in various chemical reactions that make it valuable in organic synthesis:
Alkylation Reactions
When combined with appropriate reagents, tributyltin bromide can participate in nucleophilic alkylation reactions. For instance, tributylstannyllithium (derived from tributyltin compounds) reacts with primary and secondary alkyl bromides to form tributyl(alkyl)tin derivatives.
Coupling Reactions
The compound finds application in coupling reactions, particularly those involving stannyl anionoids such as tributylstannyllithium, which can produce hexabutylditin.
Decomposition Pathways
Environmental degradation of tributyltin bromide can occur under various conditions, including exposure to heat, light, or oxygen. This dealkylation process is critical when assessing the compound's environmental persistence and toxicity profile.
Applications and Uses
Organic Synthesis
In synthetic organic chemistry, tributyltin bromide serves as an important reagent or precursor. It participates in Stille coupling reactions and radical-mediated transformations, often facilitating the formation of carbon-tin bonds that are useful in complex molecule synthesis.
Biological Research
The compound continues to be studied in biological research contexts, particularly for understanding mechanisms of endocrine disruption. Research indicates that tributyltin compounds can interfere with hormonal functions by targeting nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor γ.
Biological Activity
Antimicrobial Properties
Beyond its anticancer properties, tributyltin bromide exhibits notable antimicrobial activity. Studies have shown that certain tributyltin derivatives possess significant antimicrobial effects, which partly explains their historical effectiveness as preservatives and biocides.
Cytotoxic Effects
Tributyltin bromide demonstrates several mechanisms of cytotoxicity that have been documented in research studies:
Inhibition of Glucose Uptake
Research has shown that tributyltin compounds can inhibit glucose uptake in cancer cells, leading to reduced cell proliferation and increased cytotoxicity compared to some conventional chemotherapeutic agents.
Induction of Apoptosis
Tributyltin bromide can trigger apoptosis (programmed cell death) through various pathways, including the activation of caspases and modulation of BAX and BCL-2 proteins in tumor cells.
Endoplasmic Reticulum Stress
Exposure to tributyltin compounds induces endoplasmic reticulum stress, which is linked to the activation of NF-kB and subsequent apoptosis in immune cells.
Mechanisms of Action
The biological effects of tributyltin bromide are primarily exerted through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions disrupt normal cellular processes, which can lead to toxic effects. The compound can also induce oxidative stress by generating reactive oxygen species, resulting in damage to cellular components.
Toxicological Profile
Inhalation Toxicity
Studies have demonstrated significant inhalation toxicity of tributyltin bromide in laboratory animals:
Acute Exposure
In mice, lethality was observed following single or repeated daily exposures to a butyltin mixture containing 81.2% tributyltin bromide and 3.7% dibutyltin dibromide. At a concentration of 5.65 mg tin/m³ (equivalent to 1.1 ppm tributyltin bromide), approximately 80-90% of exposed mice died after just two days of 8-hour daily exposure .
Subchronic Exposure
Rats exposed to 2 mg tin/m³ (0.41 ppm) as a mixture of tributyltin bromide (0.39 ppm) and dibutyltin dibromide (0.02 ppm) for 80 days developed severe bronchitis and vascular and alveolar edema . Similarly, rabbits exposed to 4-6 mg/m³ (0.30-0.45 ppm) tributyltin chloride for 95 days showed inflammatory changes including hyperemia and bronchitis in the respiratory system .
Effects on Fertility
A study in rats assessed reproductive effects of a mixture containing 81.2% tributyltin bromide. Rats exposed to 2 mg tin/m³ (0.41 ppm, equivalent to 0.39 ppm tributyltin bromide and 0.02 ppm dibutyltin dibromide) for 4 weeks to 3 months experienced markedly reduced pregnancy rates. Notably, these rates returned to near control levels when exposure was discontinued .
Histopathological Changes
Histopathological evaluations in female rats exposed to the tributyltin bromide mixture for 14-80 days revealed atrophy of the glandular uterus appearing as early as 14 days into exposure. No comparable changes were observed in male rats .
Comparative Toxicity Data
Table 1: Inhalation Toxicity of Tributyltin Bromide Mixtures in Laboratory Animals
Comparison with Related Compounds
Structural Analogues: Tributyltin Halides
Tributyltin bromide belongs to a broader class of tributyltin derivatives, including tributyltin chloride (CAS 1461-22-9), tributyltin fluoride (CAS 1983-10-4), and tributyltin acetate (CAS 56-36-0). These compounds share identical tributyltin moieties but differ in their counterions.
Reactivity Differences
The counterion (Br⁻, Cl⁻, F⁻, CH₃COO⁻) influences solubility and leaving-group ability. Research indicates that tributyltin chloride demonstrates higher reactivity in nucleophilic substitutions than the bromide or fluoride analogues due to chloride's superior nucleophilicity.
Biological Specificity
Studies in Saccharomyces cerevisiae have shown that tributyltin chloride, bromide, and acetate exhibit similar PDR5-mediated resistance profiles, indicating that anion composition has minimal impact on substrate specificity in certain biological systems.
Comparison with Triphenyltin Compounds
Triphenyltin derivatives (such as triphenyltin hydroxide, CAS 76-87-9) differ structurally from tributyltin bromide by replacing butyl groups with phenyl rings. This substitution significantly alters biological activity profiles.
Toxicity Differences
Tributyltin compounds generally exhibit higher acute toxicity than triphenyltin analogues. For example, tributyltin bromide has been shown to cause reversible reproductive impairment in rats at concentrations as low as 0.39 ppm, while triphenyltin derivatives typically display weaker biological inhibition at comparable concentrations.
Environmental Impact Comparison
Tributyltin compounds persist longer in aquatic environments and demonstrate more pronounced endocrine disruption in marine life compared to triphenyltin compounds, which are generally less bioaccumulative.
Synthetic Applications
Precursor to Other Organotin Compounds
Tributyltin bromide serves as an important precursor in the synthesis of other valuable organotin compounds, particularly tributyltin hydride. This hydride derivative functions as a unique hydrogen donor in organic synthesis3.
Radical Chemistry Applications
The tributyltin family of compounds plays a significant role in radical chemistry. Specifically, tributyltin hydride (which can be synthesized from tributyltin bromide) serves as a hydrogen atom donor that facilitates radical reductions and cyclizations in organic synthesis3.
Regulatory Status
International Regulations
Due to environmental and toxicological concerns, tributyltin compounds including tributyltin bromide are subject to stringent regulations worldwide. Taiwan's Environmental Protection Agency restricts ten organotin compounds, including tributyltin bromide, chloride, and fluoride, in biocides and antifouling systems.
Similarly, the European Chemicals Agency (ECHA) classifies tributyltin compounds as hazardous substances due to their persistence and toxicity. The International Maritime Organization's International Convention on the Control of Harmful Anti-fouling Systems on Ships (AFS Convention) prohibits the use of harmful organotin compounds in anti-fouling paints.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume